molecular formula C17H20N2O2S B6007893 4-methyl-2-[3-(2-prop-2-enylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one

4-methyl-2-[3-(2-prop-2-enylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one

Cat. No.: B6007893
M. Wt: 316.4 g/mol
InChI Key: VEGITPHVYBDMNT-UHFFFAOYSA-N
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Description

4-methyl-2-[3-(2-prop-2-enylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a propylsulfanyl group, and a prop-2-enylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[3-(2-prop-2-enylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 4-methyl-2-thiouracil with 3-(2-prop-2-enylphenoxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[3-(2-prop-2-enylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

4-methyl-2-[3-(2-prop-2-enylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-[3-(2-prop-2-enylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-prop-2-enylphenoxy)methyl]oxirane
  • Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate

Uniqueness

4-methyl-2-[3-(2-prop-2-enylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-methyl-2-[3-(2-prop-2-enylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-3-7-14-8-4-5-9-15(14)21-10-6-11-22-17-18-13(2)12-16(20)19-17/h3-5,8-9,12H,1,6-7,10-11H2,2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGITPHVYBDMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCCCOC2=CC=CC=C2CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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